REACTION_CXSMILES
|
N.[K].[CH2:3]([O:5][CH:6]([O:10][CH2:11][CH3:12])[C:7](=[CH2:9])[CH3:8])[CH3:4]>CCOCC>[CH2:3]([O:5][C:6]([O:10][CH2:11][CH3:12])=[C:7]([CH3:9])[CH3:8])[CH3:4] |^1:1|
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)=C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at --35° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ammonia was evaporated
|
Type
|
ADDITION
|
Details
|
additional ether (100 mL) was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another day
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled at 65° C.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=C(C)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |